2-Chloro-6-(methylamino)pyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid typically involves the chlorination of 6-methylaminopyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the methylamino group.
2-Chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid and methylamino groups.
2-Chloro-5-(methylamino)pyridine-4-carboxylic acid: Similar structure but with the chlorine atom at a different position.
Uniqueness
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the methylamino group at specific positions on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-6-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGPRCIBYOEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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